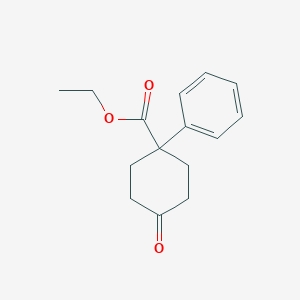

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-1-phenylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-18-14(17)15(10-8-13(16)9-11-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBVWVIZANWJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327146 | |

| Record name | Ethyl 4-oxo-1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108299-25-8 | |

| Record name | Ethyl 4-oxo-1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Elucidation of Ethyl 4 Oxo 1 Phenylcyclohexanecarboxylate

Reactivity Profiling and Functional Group Interconversions

The reactivity of ethyl 4-oxo-1-phenylcyclohexanecarboxylate is dominated by the electrophilic nature of the ketone's carbonyl carbon and the acidity of the α-hydrogens, which are typical for ketones. wikipedia.orglibretexts.org The ester group also influences the molecule's reactivity, participating in or directing various transformations.

Nucleophilic Additions and Condensations

The ketone's carbonyl group is a prime target for nucleophilic attack. This reaction proceeds via the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com

Grignard and Organolithium Reagents: These strong, hard nucleophiles readily add to the carbonyl carbon, leading to the formation of tertiary alcohols after an acidic workup. youtube.comreddit.comyoutube.com

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. youtube.com

Cyanohydrin Formation: In the presence of sodium cyanide, the ketone can be converted to a cyanohydrin, which can then be further transformed. researchgate.net

Condensation Reactions: The presence of α-hydrogens allows for aldol-type condensation reactions, where an enolate is formed under basic conditions and then reacts with another carbonyl compound. youtube.com Knoevenagel condensation with active methylene (B1212753) compounds is also a feasible reaction pathway.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Carbon Nucleophile | Phenylmagnesium bromide | Tertiary Alcohol |

| Hydride | Sodium borohydride | Secondary Alcohol |

| Cyanide | Sodium cyanide | Cyanohydrin |

| Enolate | Cyclohexanone (B45756) (in base) | Aldol (B89426) Adduct |

Cyclization Reactions Leading to Heterocyclic Systems

The β-keto ester functionality within this compound is a key structural motif for the synthesis of various heterocyclic compounds. uwindsor.canih.gov

Pyrazoles and Pyrazolones: Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) or pyrazolone (B3327878) rings. This is a common method for synthesizing these five-membered heterocycles. nih.gov

Pyrimidines: Condensation with amidines or urea (B33335) can yield pyrimidine (B1678525) derivatives. The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-keto ester, and urea, is a classic example of this type of transformation, although it can sometimes require harsh conditions. rsc.org

Furans: In the presence of a base, β-keto esters can react with α-halo ketones in a process known as the Feist-Benary synthesis to form furans. uwindsor.ca

Thiophenes: The Gewald reaction, involving the reaction of a ketone with a cyano ester and elemental sulfur in the presence of a base, can be employed to synthesize substituted thiophenes. nih.gov

Reduction and Oxidation Pathways

The functional groups of this compound can undergo both reduction and oxidation.

Reduction: As mentioned, the ketone can be selectively reduced to a secondary alcohol using hydride reagents. Catalytic hydrogenation can also achieve this transformation and may also reduce the phenyl ring under more forcing conditions.

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. wikipedia.org However, strong oxidizing agents under harsh conditions can cleave the cyclohexanone ring. quora.com For instance, oxidation of cyclohexanone derivatives can yield dicarboxylic acids like adipic acid, often using strong oxidants like potassium permanganate (B83412) or through catalytic processes involving transition metals and molecular oxygen. quora.comnih.govnih.gov

Table 2: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagent/Condition | Functional Group Transformed | Product Functional Group |

| Reduction | Sodium borohydride | Ketone | Secondary Alcohol |

| Reduction | Catalytic Hydrogenation | Ketone / Phenyl Ring | Alcohol / Cyclohexyl Ring |

| Oxidation | Potassium Permanganate | Ketone (ring-opening) | Dicarboxylic Acid |

| Oxidation | O₂ / Transition Metal Catalyst | Ketone (ring-opening) | Dicarboxylic Acid |

Detailed Mechanistic Studies

A deeper understanding of the reactions involving this compound requires an examination of the reaction mechanisms, including the intermediates and transition states that govern the reaction pathways.

Elucidation of Reaction Intermediates and Transition States

Nucleophilic Addition: The mechanism of nucleophilic addition to the ketone involves the formation of a tetrahedral intermediate. youtube.com The stereochemical outcome of this addition can often be predicted by considering the steric hindrance around the carbonyl group.

Elimination Reactions: Dehydration of the alcohol formed from reduction can proceed through an E1 mechanism, which involves the formation of a carbocation intermediate. libretexts.org

Cyclization Reactions: The mechanisms of heterocyclic ring formation are varied. For example, the Hantzsch pyridine (B92270) synthesis is believed to involve a series of condensation and cyclization steps. Computational studies on related β-keto esters suggest the formation of a six-membered transition state in some catalyzed reactions, which can explain the observed selectivity. In reactions like the Feist-Benary furan (B31954) synthesis, an aldol-type adduct can be an isolable intermediate. uwindsor.ca

Influence of Noncovalent Interactions on Reaction Outcome

Noncovalent interactions, while weaker than covalent bonds, can play a significant role in dictating the stereoselectivity and regioselectivity of reactions. nih.govatlantis-press.com These interactions include hydrogen bonding, van der Waals forces, and π-π stacking. nih.govacs.org

Transition State Stabilization: In asymmetric catalysis, noncovalent interactions between a chiral catalyst and the substrate can stabilize one transition state over another, leading to an enantiomerically enriched product. nih.govacs.org For reactions involving this compound, the phenyl group can participate in π-stacking or CH/π interactions, which could influence the approach of reagents. acs.org

Conformational Control: Noncovalent interactions can influence the preferred conformation of the molecule in solution, which in turn can affect its reactivity. The interplay of multiple weak interactions can lead to a well-defined three-dimensional structure in the transition state, which is crucial for high stereoselectivity. nih.gov The study of these subtle effects often requires a combination of experimental techniques and computational modeling. acs.orgnih.gov

Kinetic and Thermodynamic Considerations

The formation of this compound is governed by fundamental principles of reaction kinetics and thermodynamics. While specific experimental kinetic and thermodynamic parameters for this exact molecule are not extensively documented in publicly available literature, a detailed understanding can be derived from analyzing its structure and the general principles of the reactions used for its synthesis. The molecule is a cyclic β-keto ester, a class of compounds typically synthesized through the Dieckmann condensation, an intramolecular version of the Claisen condensation. organic-chemistry.orglibretexts.org

The most probable synthetic route involves the base-catalyzed intramolecular cyclization of a precursor diester, such as a substituted diethyl adipate. The reaction proceeds via the formation of a carbanion (enolate) at the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group to form a six-membered ring. youtube.com

Thermodynamic Driving Forces

The initial steps of the mechanism, including the deprotonation of the α-carbon and the subsequent nucleophilic attack, are typically reversible and may not be strongly favored. libretexts.orglibretexts.org However, the resulting cyclic β-keto ester product contains α-hydrogens that are significantly more acidic (pKa ≈ 11) than those of the starting diester (pKa ≈ 25). masterorganicchemistry.com In the presence of the alkoxide base (e.g., sodium ethoxide), the newly formed β-keto ester is readily deprotonated to form a resonance-stabilized enolate. This final deprotonation step is a highly exothermic and essentially irreversible acid-base reaction, which shifts the entire equilibrium of the preceding steps toward the formation of the cyclic product. youtube.commasterorganicchemistry.com

The formation of a stable six-membered ring, as seen in the cyclohexane (B81311) core of this compound, is also thermodynamically favored over smaller, more strained rings or larger, entropically disfavored rings. libretexts.orgyoutube.com

Kinetic Factors

From a kinetic perspective, the rate of the Dieckmann condensation is dependent on several factors:

Base Strength: The reaction requires a strong base to generate a sufficient concentration of the reactive enolate intermediate. Sodium ethoxide is commonly used when the starting material is an ethyl ester to prevent transesterification side reactions. organic-chemistry.org

Concentration: As it is an intramolecular reaction, the kinetics are typically first-order with respect to the starting diester. High dilution can be used to favor intramolecular cyclization over intermolecular polymerization.

Temperature: The reaction rate is increased at higher temperatures, although this can also promote side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

The following table summarizes the key pKa values that illustrate the thermodynamic sink driving the Dieckmann condensation forward.

| Compound Type | Functional Group | Typical pKa | Role in Reaction |

| Starting Material | α-Hydrogen of a Diester | ~25 | Reactant |

| Base Conjugate Acid | Alcohol (e.g., Ethanol) | ~16-17 | Byproduct of Deprotonation |

| Product | α-Hydrogen of a β-Keto Ester | ~10-12 | Product (before final deprotonation) |

Data sourced from general principles of organic chemistry. masterorganicchemistry.com

This significant drop in pKa from the starting material to the product ensures that the final deprotonation by the alkoxide base is thermodynamically very favorable, pulling the reaction to completion. masterorganicchemistry.com

Stereochemical Control and Analysis in Ethyl 4 Oxo 1 Phenylcyclohexanecarboxylate Derivatives

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a powerful toolkit for the creation of chiral molecules with a high degree of stereoselectivity. For derivatives of ethyl 4-oxo-1-phenylcyclohexanecarboxylate, which can possess multiple stereocenters, the application of enantioselective and diastereoselective strategies is crucial.

Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral compounds. In the context of cyclohexanone (B45756) derivatives, various catalytic systems have been developed to introduce chirality with high efficiency and selectivity.

One prominent approach involves the use of chiral catalysts to control the formation of stereocenters. For instance, the asymmetric synthesis of chiral 2-cyclohexenones with quaternary stereocenters has been achieved through the desymmetrization of prochiral 2,5-cyclohexadienones using ene-reductases. This biocatalytic method can generate valuable quaternary stereocenters with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.org The enzymes OPR3 and YqjM have demonstrated high efficiency in this transformation, surpassing many transition-metal catalysis methods in both enantioselectivity and catalytic efficiency. acs.org

Another powerful strategy is hydrogen borrowing catalysis, which has been successfully applied to the asymmetric synthesis of enantioenriched cyclohexanes. This method utilizes a chiral iridium(I) complex to mediate the coupling of ketones with 1,5-diols, affording cyclohexanes with high levels of enantioselectivity. nih.gov This approach allows for the construction of multi-substituted cyclohexanes with control over both diastereoselectivity and enantioselectivity. nih.gov The versatility of these catalytic systems suggests their potential applicability to the synthesis of chiral derivatives of this compound, where the introduction of a stereocenter at a specific position is desired.

The following table summarizes key findings in enantioselective catalysis applicable to cyclohexanone derivatives:

| Catalytic System | Substrate Type | Key Feature | Achieved Enantioselectivity (ee) |

| Ene-reductases (OPR3, YqjM) | 2,5-Cyclohexadienones | Desymmetrization to form quaternary stereocenters | Up to >99% |

| Chiral Iridium(I) Complex | Ketones and 1,5-diols | Hydrogen borrowing annulation | High enantioselectivity |

When a molecule contains more than one stereocenter, the challenge extends beyond controlling the absolute configuration of one center to managing the relative stereochemistry between multiple centers. Diastereoselective control is therefore essential for the synthesis of specific stereoisomers of complex molecules like substituted cyclohexanones.

A notable example of achieving diastereoselective control is the synthesis of highly substituted cyclohexanones through a cascade inter–intramolecular double Michael addition strategy. This approach, using curcumins and arylidenemalonates, yields functionalized cyclohexanones as major products with complete diastereoselectivity in many cases. beilstein-journals.org The reaction proceeds under mild conditions, employing a phase-transfer catalyst in a biphasic medium. beilstein-journals.org

Furthermore, the synthesis of trans-2,6-disubstituted cyclohexanones with high regio- and stereoselectivity has been accomplished via allylic substitution followed by ozonolysis. acs.org In this method, the stereochemistry of the SN2′ products is controlled by the pre-existing chirality on the cyclohexane (B81311) ring, allowing for the synthesis of enantiomerically enriched cyclohexanones. acs.org Such strategies are highly relevant for constructing derivatives of this compound with defined relative stereochemistry between substituents on the cyclohexanone core.

The development of asymmetric sequential reactions has also enabled the diastereo- and enantioselective construction of complex cyclohexanone-fused spiro-compounds containing four consecutive stereocenters. rsc.org These cascade reactions, often catalyzed by bifunctional organocatalysts, can produce intricate molecular architectures with good to excellent diastereoselectivities and perfect enantioselectivities. rsc.org

The table below highlights different approaches to achieve diastereoselective control in the synthesis of cyclohexanone derivatives:

| Synthetic Strategy | Key Transformation | Outcome |

| Cascade Double Michael Addition | Inter–intramolecular reaction of curcumins and arylidenemalonates | Highly functionalized cyclohexanones with complete diastereoselectivity |

| Allylic Substitution and Ozonolysis | SN2′ reaction on a chiral cyclohexane precursor | trans-2,6-Disubstituted cyclohexanones with high stereoselectivity |

| Asymmetric Sequential Reactions | Michael/Michael/aldol (B89426) cascade | Cyclohexanone-fused spiro-compounds with four consecutive stereocenters |

Stereochemical Assignment and Purity Determination

Once a stereoselective synthesis has been performed, it is imperative to accurately determine the stereochemical outcome and the enantiomeric or diastereomeric purity of the product. Advanced analytical techniques, particularly NMR spectroscopy and chiral chromatography, are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure of molecules in solution. For cyclohexanone derivatives, NMR techniques can provide detailed information about the conformation and relative stereochemistry of substituents.

The conformational preferences of monosubstituted cyclohexanes, which are closely related to cyclohexanone derivatives, have been extensively studied by NMR spectroscopy. acs.org These studies provide a fundamental understanding of the energetic differences between axial and equatorial conformers, which is crucial for predicting and interpreting the NMR spectra of more complex systems. The conformation of the cyclohexanone ring itself is a key determinant of the spatial relationships between protons, which can be probed by various NMR experiments. youtube.com

For the assignment of relative stereochemistry, the Nuclear Overhauser Effect (NOE) is a particularly valuable tool. diva-portal.org NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space, providing information about the proximity of atoms. diva-portal.org By observing NOE correlations between protons on the cyclohexane ring, it is possible to deduce their relative orientations (cis or trans). ipb.pt For example, a strong NOE between two protons on the same face of the ring would indicate a cis relationship.

In addition to NOE, the analysis of coupling constants (J-values) between protons can also provide stereochemical information. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, which in turn is determined by the conformation of the ring.

While NMR can be used to determine the relative stereochemistry, chiral chromatography is the primary method for determining the enantiomeric excess (ee) of a chiral compound. phenomenex.comphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. phenomenex.comcsfarmacie.cz

High-Performance Liquid Chromatography (HPLC) with chiral columns is a widely used and versatile tool for enantiomeric separation. phenomenex.comphenomenex.com The choice of the chiral stationary phase is critical and depends on the structure of the analyte. Common CSPs include polysaccharide derivatives (e.g., cellulose and amylose), cyclodextrins, and proteins. phenomenex.comcsfarmacie.cznih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Circular dichroism spectroscopy itself can also be a rapid method for determining the enantiomeric excess of α-chiral cyclohexanones. nih.govnih.govfigshare.com This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. By creating a calibration curve with samples of known ee, the enantiomeric excess of an unknown sample can be determined. nih.govnih.govfigshare.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and reactivity of organic molecules. By approximating the electron density of a molecule, DFT can predict a wide range of properties. For a compound like Ethyl 4-oxo-1-phenylcyclohexanecarboxylate, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to ensure reliable results.

One of the significant applications of DFT is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra. For this compound, DFT calculations could predict key spectroscopic parameters.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the various vibrational modes, such as the stretching of the carbonyl (C=O) groups in the keto and ester functionalities, as well as the C-O and C-C bond vibrations and phenyl ring modes. Comparing the computed spectrum with an experimental one can aid in the definitive assignment of absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule, which are invaluable for the analysis of experimental NMR data.

A hypothetical data table for predicted vs. experimental spectroscopic data is shown below to illustrate how this information would be presented.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| Carbonyl (Keto) IR Stretch | Data not available | Data not available |

| Carbonyl (Ester) IR Stretch | Data not available | Data not available |

| Phenyl C-H IR Stretch | Data not available | Data not available |

| ¹³C NMR (Keto Carbonyl) | Data not available | Data not available |

| ¹³C NMR (Ester Carbonyl) | Data not available | Data not available |

| ¹H NMR (Ethyl CH₂) | Data not available | Data not available |

| ¹H NMR (Phenyl Protons) | Data not available | Data not available |

Note: Specific predicted and experimental values for this compound are not available in the searched literature.

DFT is also instrumental in exploring the reactivity of molecules by mapping out the energy landscapes of chemical reactions. For this compound, this could involve studying reactions such as its synthesis or subsequent transformations.

Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be elucidated. For example, the synthesis of this molecule could be modeled to understand the favorability of different reaction pathways.

Transition State Analysis: The geometry and energy of transition states can be calculated to determine the activation energy of a reaction, providing insights into the reaction kinetics. For instance, the transition state for the enolization of the ketone could be modeled.

Thermodynamic Properties: DFT can be used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for reactants and products, allowing for the prediction of reaction spontaneity.

Molecular Modeling for Conformational Analysis and Molecular Recognition

While quantum chemical calculations focus on electronic properties, molecular modeling techniques, often based on molecular mechanics, are better suited for exploring the conformational flexibility and intermolecular interactions of larger molecules.

For this compound, the cyclohexane (B81311) ring can adopt various conformations, such as chair and boat forms. The phenyl and ethyl carboxylate substituents will also have preferred orientations.

Conformational Search: Algorithms can be used to systematically or stochastically explore the potential energy surface of the molecule to identify low-energy conformers. This would reveal the most stable three-dimensional structure of this compound.

Dihedral Angle Analysis: The rotational barriers around key single bonds, such as the bond connecting the phenyl ring to the cyclohexane ring, can be calculated to understand the flexibility of the molecule.

Intermolecular Interactions: Molecular modeling can be used to study how this compound might interact with other molecules, such as a solvent or a biological receptor. This is particularly relevant in fields like drug design, where understanding molecular recognition is crucial.

A hypothetical data table summarizing the relative energies of different conformers is presented below.

| Conformer | Phenyl Group Orientation | Ethyl Carboxylate Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Axial | Equatorial | Data not available |

| Chair 2 | Equatorial | Equatorial | Data not available |

| Boat 1 | Axial | Equatorial | Data not available |

Note: Specific conformational analysis data for this compound is not available in the searched literature.

Development and Application of Computational Tools in Organic Synthesis Research

The insights gained from computational studies on molecules like this compound contribute to the broader development and application of computational tools in organic synthesis.

Predictive Modeling: By understanding the electronic and steric properties of a molecule, its reactivity in various synthetic transformations can be predicted. This can help in the rational design of synthetic routes.

Reaction Optimization: Computational tools can be used to screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for a given synthesis, saving time and resources in the laboratory.

Understanding Selectivity: In cases where a reaction can lead to multiple products (e.g., stereoisomers), computational chemistry can be used to understand and predict the factors that govern selectivity, such as stereoselectivity or regioselectivity.

The application of these computational tools allows for a more predictive and efficient approach to organic synthesis, moving from a trial-and-error methodology to a more design-oriented strategy.

Contributions to Organic Synthesis and Advanced Materials Chemistry

Role as a Versatile Synthon in Complex Molecule Construction

The strategic placement of multiple functional groups renders ethyl 4-oxo-1-phenylcyclohexanecarboxylate a valuable synthon—a molecular fragment used as a building block in chemical synthesis. Its utility is particularly evident in the construction of intricate polycyclic and heterocyclic systems, which are often the core scaffolds of medicinally important compounds.

The presence of the 1,4-dicarbonyl-like functionality (a ketone and an ester) allows for the application of classical condensation reactions to build new rings. For instance, the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a fundamental and widely used method for the synthesis of pyridazines, a class of six-membered aromatic heterocycles. jgpt.co.innih.gov This positions this compound as a potential precursor to novel pyridazine (B1198779) derivatives, where the phenyl and ethyl carboxylate groups would introduce specific substitutions on the resulting heterocyclic ring.

Furthermore, the cyclohexanone (B45756) core is a well-established precursor for the synthesis of indazole derivatives. The reaction of cyclohexenone or cyclohexanone derivatives with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) provides a direct route to indazoles, which are bicyclic heterocyclic compounds with a broad spectrum of pharmacological activities. nih.gov Research on the synthesis of new indazole compounds has utilized closely related starting materials, such as ethyl-4-hydroxy-4'-substituted-cyclohexen-6-one-carboxylates, highlighting the potential of the core structure of this compound in accessing this important class of heterocycles. jgpt.co.in

The reactivity of the ketone also extends to multicomponent reactions like the Gewald reaction, a powerful tool for the synthesis of highly substituted 2-aminothiophenes. rsc.orgkinampark.com This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur, suggesting that this compound could be employed to generate complex thiophene (B33073) derivatives fused to a cyclohexane (B81311) ring.

Development of Novel Reagents and Intermediates

Beyond its direct use in constructing target molecules, this compound serves as a starting point for the development of novel reagents and more elaborate intermediates. The chemical handles present in the molecule—the ketone and the ester—can be selectively transformed to introduce new functionalities and build molecular complexity.

For example, the reaction of esters with hydrazine hydrate is a standard method for the synthesis of acid hydrazides. nih.gov These hydrazides are themselves versatile intermediates, capable of undergoing further reactions to form a variety of heterocyclic systems. jgpt.co.in The conversion of this compound to its corresponding acid hydrazide would generate a new intermediate with a reactive hydrazide group, opening up pathways to pyrazoles and other nitrogen-containing heterocycles. jgpt.co.in

The ketone functionality can be transformed into a hydrazone, which can then be a substrate for various cyclization reactions. The synthesis of fused heterocyclic systems often relies on the intramolecular reactions of such intermediates. For instance, the synthesis of pyridazinotriazine derivatives has been achieved through the reaction of a hydrazinylpyridazine with various reagents. nih.gov This indicates that derivatives of this compound could be elaborated into precursors for complex, multi-ring heterocyclic systems.

The following table summarizes potential transformations of this compound into new intermediates:

| Starting Material | Reagent | Product Type | Potential Applications |

| This compound | Hydrazine Hydrate | Acid Hydrazide | Synthesis of pyrazoles, oxadiazoles, triazoles |

| This compound | Hydrazine Hydrate | Hydrazone | Precursor for fused heterocyclic systems |

| This compound | Phosphorus Pentasulfide | Thioketone | Intermediate in sulfur-containing heterocycle synthesis |

| This compound | Ethyl Chloroformate | Enol Ether | Intermediate for further functionalization |

Research on Structure-Reactivity Relationships in Cyclohexanone Systems

The reactivity of this compound is intrinsically linked to its three-dimensional structure and the electronic interplay between its functional groups. The cyclohexane ring can adopt various conformations, primarily chair and boat forms, which influences the accessibility and reactivity of the ketone and ester groups.

The reactivity of the carbonyl group in cyclohexanone systems is a subject of extensive study. The presence of the phenyl and ethyl carboxylate substituents at the 1-position significantly impacts the steric and electronic environment of the ketone at the 4-position. The phenyl group, being bulky, can influence the conformational preference of the cyclohexane ring and may sterically hinder the approach of nucleophiles to the carbonyl carbon.

Studies on the reactivity of esters towards nucleophiles show a wide range of rates depending on the nature of the nucleophile and the ester's structure. kinampark.com The electronic properties of the phenyl group and the conformational constraints of the cyclohexane ring in this compound would modulate the electrophilicity of the ester carbonyl.

Furthermore, the reactivity of related systems, such as 4,6-dichloro-5-nitrobenzofuroxan with nucleophiles, has been investigated using DFT calculations to understand the role of substituents and ring fusion on the reaction course. mdpi.com Similar computational studies on this compound could provide valuable insights into its conformational preferences and the transition states of its reactions, thereby guiding the rational design of synthetic strategies.

The following table lists the key structural features of this compound and their potential influence on its reactivity:

| Structural Feature | Potential Influence on Reactivity |

| Cyclohexanone Ring | Adopts chair/boat conformations, influencing steric accessibility of functional groups. |

| Ketone at C-4 | Primary site for nucleophilic attack and condensation reactions. |

| Phenyl Group at C-1 | Exerts steric hindrance and electronic effects on both the ketone and ester. |

| Ethyl Carboxylate at C-1 | Can be hydrolyzed, converted to other functional groups, or participate in cyclization reactions. |

Emerging Trends and Future Directions in Chemical Research on Ethyl 4 Oxo 1 Phenylcyclohexanecarboxylate

Integration with Flow Chemistry and Automated Synthesis

The synthesis of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate, traditionally achieved through batch processes like the Dieckmann condensation of diethyl 4-phenylheptanedioate, is set to be revolutionized by the adoption of flow chemistry and automated synthesis platforms. wikipedia.orgorganic-chemistry.orgyoutube.com

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers numerous advantages for the synthesis of this keto ester. The enhanced heat and mass transfer in microreactors can lead to improved reaction yields, higher purity, and shorter reaction times. Furthermore, the precise control over reaction parameters such as temperature, pressure, and stoichiometry allows for the fine-tuning of the Dieckmann cyclization, minimizing the formation of byproducts. The inherent safety benefits of handling smaller reaction volumes at any given time also make flow chemistry an attractive approach for scaling up the production of this compound and its derivatives.

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, are another key trend. nih.govnih.govresearchgate.netmendeley.com These systems can perform high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for the synthesis of functionalized cyclohexanones. For a molecule like this compound, an automated platform could systematically vary catalysts, bases, solvents, and temperatures to maximize the yield and stereoselectivity of its formation. This data-driven approach accelerates the research and development cycle significantly compared to traditional manual methods. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Cyclohexanone (B45756) Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced through efficient mixing |

| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |

| Scalability | Often requires re-optimization | Linear scalability by extending run time |

| Control | Less precise control over parameters | Precise control over temperature, pressure, time |

Exploration of Photocatalytic and Electrosynthetic Pathways

Beyond traditional thermal methods, the exploration of photocatalytic and electrosynthetic pathways represents a frontier in the synthesis and functionalization of this compound. These methods offer green and sustainable alternatives, often proceeding under mild conditions without the need for harsh reagents.

Photocatalysis , which utilizes light to drive chemical reactions, opens up new avenues for the derivatization of the cyclohexanone ring. For instance, visible-light-mediated photoredox catalysis could enable the direct C-H functionalization of the phenyl or cyclohexyl moieties of the molecule, allowing for the introduction of new functional groups with high selectivity. nih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives.

Electrosynthesis , which employs electricity to drive chemical transformations, provides another powerful tool. The electrochemical α-arylation of ketones using enol acetates and aryl diazonium salts is a relevant example of a reaction that could be adapted for the modification of this compound. rsc.orgresearchgate.net This method avoids the use of transition-metal catalysts and strong bases, contributing to a more sustainable synthetic process. The precise control over the applied potential can also lead to high selectivity in the desired transformation.

Rational Design of Derivatives for Specific Chemical Transformations

The core structure of this compound, with its combination of a ketone, an ester, and a phenyl-substituted quaternary center, makes it a versatile scaffold for the rational design of new molecules with specific functionalities. By strategically modifying the phenyl ring or the cyclohexanone core, derivatives can be tailored for a variety of chemical transformations.

For example, the introduction of specific directing groups on the phenyl ring could enable regioselective C-H activation and subsequent functionalization, leading to a library of novel compounds. Similarly, modifications to the ester group could influence the molecule's reactivity in subsequent reactions or its physical properties. The principles of structure-activity relationships can be applied to design derivatives with enhanced catalytic activity or selectivity in various organic reactions. nih.gov

Advanced Data Science and Artificial Intelligence in Chemical Discovery

The fields of data science and artificial intelligence (AI) are poised to have a profound impact on the discovery and development of new chemical entities and reactions related to this compound. arxiv.orgnih.govnih.govyoutube.com

Machine learning (ML) models can be trained on large datasets of chemical reactions to predict reaction outcomes, including yields and selectivity. nih.govnih.govresearchgate.net For the synthesis of this compound via the Dieckmann condensation, an ML model could predict the optimal conditions to maximize the yield based on the starting materials and reagents. organic-chemistry.orgyoutube.com This predictive capability can significantly reduce the number of experiments required, saving time and resources.

Table 2: Applications of AI in the Chemical Research of this compound

| AI Application | Specific Use Case | Potential Impact |

| Machine Learning | Predicting reaction yield and selectivity for the Dieckmann condensation. | Optimization of synthesis, reduction of experimental effort. |

| AI Retrosynthesis | Proposing novel synthetic routes to complex derivatives. | Acceleration of drug discovery and materials science. |

| Catalyst Design | In silico screening and design of catalysts for stereoselective synthesis. | Development of more efficient and selective catalytic systems. |

| Property Prediction | Predicting the physicochemical and biological properties of new derivatives. | Prioritization of synthetic targets with desired characteristics. |

Q & A

Q. What are the common synthetic routes for Ethyl 4-oxo-1-phenylcyclohexanecarboxylate?

The compound is typically synthesized via Michael addition reactions involving ethyl acetoacetate and substituted chalcones under basic conditions. For example, refluxing chalcones with ethyl acetoacetate in ethanol in the presence of NaOH facilitates cyclization to form the cyclohexenone core . Purification often employs flash chromatography (e.g., petroleum ether/diethyl ether mixtures) to isolate the product .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on X-ray crystallography to resolve bond lengths, angles, and ring conformations (e.g., half-chair or envelope conformations in the cyclohexane ring) . NMR spectroscopy (¹H/¹³C) identifies key functional groups, such as the ester carbonyl (δ ~170 ppm in ¹³C NMR) and aromatic protons (δ ~7.0–7.5 ppm in ¹H NMR) . Mass spectrometry confirms molecular weight, with the molecular ion peak matching the theoretical m/z (e.g., 365.41 for C₂₂H₂₃NO₄) .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents like DMF or ethanol are commonly used. Catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or NaOH accelerate cyclization and improve yields. For example, DBU facilitates isocyanide-based reactions to form constrained cyclohexane derivatives .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s conformational stability?

Substituents like chloro or methoxy groups alter steric and electronic effects, impacting the cyclohexane ring puckering . X-ray data show that bulky substituents favor twist-boat or envelope conformations to minimize strain. For instance, 4-chlorophenyl groups induce dihedral angles of ~76–90° between aromatic rings, stabilizing non-planar geometries . Computational modeling (DFT) can predict these effects by analyzing torsional energy barriers .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR data (e.g., unexpected carbonyl shifts) may arise from tautomerism or solvent effects . For example, keto-enol tautomerism in the cyclohexanone ring can be resolved by deuterated solvent trials or variable-temperature NMR . Conflicting mass spectrometry peaks (e.g., fragmentation patterns) require high-resolution MS (HRMS) or comparison with synthetic intermediates .

Q. How can reaction conditions be optimized to minimize byproducts like regioisomers?

Byproducts often form due to competing reaction pathways (e.g., aldol condensation vs. Michael addition). Optimization involves:

- Temperature control : Lower temperatures (0–25°C) favor selective Michael addition.

- Catalyst screening : Switching from NaOH to milder bases (e.g., K₂CO₃) reduces side reactions .

- Solvent polarity : Higher polarity solvents (e.g., DMF) improve regioselectivity in chalcone-derived syntheses .

Q. What role does this compound play in synthesizing bioactive analogues?

The compound serves as a scaffold for constrained peptide mimics . For example, formamido or diphenyl substitutions at the 1- and 4-positions generate cyclohexane-based phenylalanine analogues, which restrict backbone torsional angles (χ₁) in peptides, enhancing receptor-binding specificity . Further derivatization (e.g., oxidation of the ketone to a carboxylate) enables incorporation into drug candidates targeting enzymatic pathways .

Methodological Considerations

Q. How to analyze the compound’s reactivity in nucleophilic additions?

The 4-oxo group is susceptible to nucleophilic attack (e.g., Grignard reagents or amines). Reactivity can be quantified via kinetic studies (e.g., monitoring by HPLC) or computational methods (e.g., Fukui indices to identify electrophilic sites) . Steric hindrance from the phenyl group directs nucleophiles to the less hindered face of the cyclohexanone ring .

Q. What crystallization techniques yield high-quality single crystals for X-ray studies?

Slow evaporation of ethanol or acetone solutions at 4°C produces diffraction-quality crystals. For disordered structures (e.g., mixed conformations), data refinement using SHELXL with occupancy ratio constraints (e.g., 0.684:0.316 for major/minor components) improves accuracy .

Q. How to evaluate its potential as a building block in materials science?

The ester and ketone functionalities enable polymerization (e.g., polyesters) or coordination chemistry (e.g., metal-organic frameworks). Thermal stability assessments (TGA/DSC) and solubility studies in aprotic solvents (e.g., THF) guide material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.